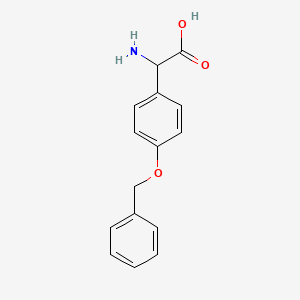

Amino-(4-benzyloxy-phenyl)-acetic acid

Übersicht

Beschreibung

Amino-(4-benzyloxy-phenyl)-acetic acid is an organic compound that belongs to the class of amino acids It features a benzyl ether group attached to the phenyl ring, which is further connected to an amino group and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Amino-(4-benzyloxy-phenyl)-acetic acid typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-benzyloxybenzaldehyde.

Formation of Amino-(4-benzyloxy-phenyl)-acetonitrile: The aldehyde is then subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

Hydrolysis: The aminonitrile is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Carboxylic Acid Reactivity

The carboxylic acid group participates in classical derivatization reactions:

Amino Group Reactivity

The α-amino group enables nucleophilic substitutions and condensations:

Acylation

Schiff Base Formation

Benzyloxy Group Transformations

The benzyl ether moiety undergoes selective modifications:

Oxadiazole Formation

-

Reacts with CS<sub>2</sub>/KOH to form 1,3,4-oxadiazole-2-thione :

Yield : 72–89% under ultrasound-assisted conditions .

Biginelli Reaction

-

Participates in three-component cyclocondensation with aldehydes and urea/thiourea to yield dihydropyrimidinones :

Key Product : 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones (antimicrobial scaffolds) .

Multicomponent Reactions (MCRs)

The amino and acid groups enable Ugi and Passerini reactions:

| MCR Type | Components | Product |

|---|---|---|

| Ugi Reaction | Aldehyde, isocyanide | Peptoid derivatives |

| Passerini Reaction | Aldehyde, isocyanide | α-Acyloxy amides |

-

Combine this compound, aldehyde, isocyanide, and solvent.

-

Stir at RT for 24h → Peptoid (yield: 65–82%).

Protection/Deprotection Strategies

-

Amino Protection : Boc (<i>tert</i>-butoxycarbonyl) via (Boc)<sub>2</sub>O/NaHCO<sub>3</sub> .

-

Carboxy Protection : Benzyl ester formation using BnBr/K<sub>2</sub>CO<sub>3</sub> .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Diabetic Retinopathy Treatment

One of the most significant applications of Amino-(4-benzyloxy-phenyl)-acetic acid is in the treatment of diabetic retinopathy. Research has demonstrated its efficacy in reducing retinal vascular leakage in animal models. In a study involving a streptozotocin-induced diabetic rat model, systemic administration of the compound showed a reduction in retinal vascular leakage comparable to established treatments like Fenofibrate . The compound exhibited bioavailability and the ability to cross the blood-retinal barrier, making it a promising candidate for further clinical evaluation.

1.2 Antimicrobial Properties

The compound has also been investigated for its potential antimicrobial activities. Preliminary studies suggest that derivatives of this compound exhibit significant biological activities, indicating its potential as a lead compound in developing new antimicrobial agents. The unique structure of the compound allows for modifications that can enhance its efficacy against various pathogens.

1.3 Anti-inflammatory Effects

Research indicates that compounds similar to this compound can act as agonists for peroxisome proliferator-activated receptor alpha (PPARα), which is involved in regulating inflammation and metabolic processes . This mechanism highlights its potential application in treating inflammatory conditions, including age-related macular degeneration and diabetic retinopathy.

Cosmetic Appl

Wirkmechanismus

The mechanism of action of Amino-(4-benzyloxy-phenyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ether group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Amino-(4-methoxy-phenyl)-acetic acid

- Amino-(4-ethoxy-phenyl)-acetic acid

- Amino-(4-propoxy-phenyl)-acetic acid

Uniqueness

Amino-(4-benzyloxy-phenyl)-acetic acid is unique due to the presence of the benzyl ether group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds

Biologische Aktivität

Amino-(4-benzyloxy-phenyl)-acetic acid is a compound of significant interest in medicinal chemistry due to its various biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl ether group that enhances its binding affinity to biological targets, such as enzymes and receptors. The presence of the amino group contributes to its solubility and potential interaction with biological systems.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, including monoamine oxidase B (MAO-B) and cholinesterases (ChEs). These enzymes play critical roles in neurotransmitter metabolism and are implicated in neurodegenerative diseases like Alzheimer's .

- Receptor Modulation : It may also interact with various receptors, influencing signaling pathways that are vital for cellular function. For instance, studies have indicated its potential as a selective agonist for peroxisome proliferator-activated receptor alpha (PPARα), which is involved in lipid metabolism .

Biological Activities

This compound exhibits several biological activities:

- Antioxidant Properties : The compound has shown potential in reducing oxidative stress, which is linked to various diseases, including cancer and neurodegeneration.

- Antimicrobial Activity : Research indicates that derivatives of this compound possess antimicrobial properties against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis .

- Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to its therapeutic potential in conditions characterized by chronic inflammation.

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

- In vitro Studies : The compound demonstrated significant inhibition of MAO-B with IC50 values in the nanomolar range, indicating potent activity . Additionally, it showed promising results in enzyme kinetics studies against ChEs, suggesting its multi-targeting capabilities.

- In vivo Efficacy : In animal models, particularly those induced with streptozotocin (STZ), the compound effectively reduced vascular leakage associated with diabetic retinopathy, showcasing its therapeutic promise for ocular diseases .

Case Studies

Several case studies highlight the potential applications of this compound:

- Diabetic Retinopathy Model : In a study involving STZ-induced diabetic rats, systemic administration of the compound significantly reduced retinal vascular leakage, aligning with non-diabetic control levels at comparable dosages .

- Neuroprotection Studies : Investigations into its neuroprotective effects revealed that the compound could attenuate neuroinflammation and promote neuronal survival in models of neurodegeneration .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-amino-2-(4-phenylmethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c16-14(15(17)18)12-6-8-13(9-7-12)19-10-11-4-2-1-3-5-11/h1-9,14H,10,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQBQIJCPWCCQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392570 | |

| Record name | 2-amino-2-(4-phenylmethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72028-74-1 | |

| Record name | 2-amino-2-(4-phenylmethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.